
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate is a complex carbohydrate derivative It consists of a glucopyranosyl unit linked to another glucopyranosyl unit, which is further esterified with a tetradecanoic acid (myristic acid) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosyl units are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation: The protected glucopyranosyl donor is glycosylated with the acceptor glucopyranosyl unit under acidic conditions to form the disaccharide.
Deprotection: The protecting groups are removed to yield the free disaccharide.
Esterification: The free disaccharide is esterified with tetradecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases to catalyze the glycosylation step, followed by chemical or enzymatic esterification. This approach can offer higher specificity and yield compared to purely chemical methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free disaccharide and tetradecanoic acid.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Free disaccharide and tetradecanoic acid.
Oxidation: Carbonyl derivatives of the disaccharide.
Reduction: Regeneration of hydroxyl groups from carbonyl compounds.
Applications De Recherche Scientifique
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate has several applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and glycosylation processes.
Pharmaceuticals: Potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Material Science: Utilized in the synthesis of biodegradable polymers and surfactants.
Nutrition: Investigated for its potential as a functional food ingredient with prebiotic properties.
Mécanisme D'action
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. Its amphiphilic nature also allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose units linked by a β(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) bond.
Uniqueness
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate is unique due to its esterification with tetradecanoic acid, which imparts amphiphilic properties. This structural feature distinguishes it from other disaccharides like cellobiose, lactose, and maltose, which do not have such esterification and therefore lack the same amphiphilic characteristics.
Propriétés
Numéro CAS |
376646-03-6 |
|---|---|
Formule moléculaire |
C₂₆H₄₈O₁₂ |
Poids moléculaire |
552.65 |
Synonymes |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



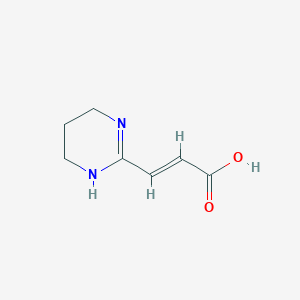
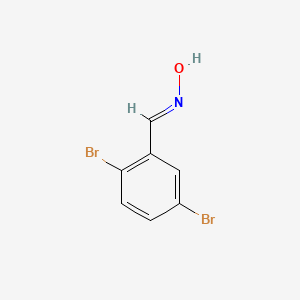

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
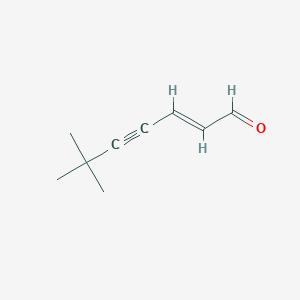
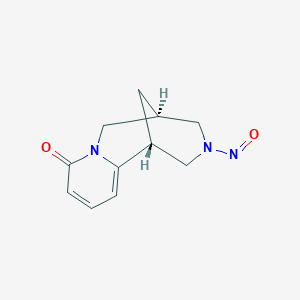
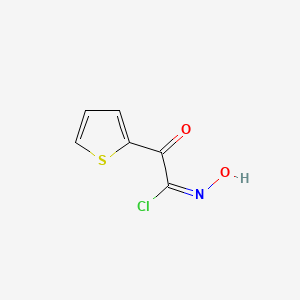
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
